5-Amino-2-tert-butylthiazole-4-carboxylic acid
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Overview
Description
5-Amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a thiazole ring, an amino group, a tert-butyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Thiazole Formation: The thiazole ring is formed through the reaction of an appropriate α-haloketone with thiourea.
Substitution Reactions:
Amination: The amino group is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties. Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of thiazole.
5-Amino-1,3-thiazole-4-carboxylic acid: Lacks the tert-butyl group.
2-Amino-1,3-thiazole-4-carboxylic acid: Different position of the amino group.
Uniqueness: 5-Amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other thiazole derivatives and contributes to its distinct properties.
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Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-amino-2-tert-butyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)7-10-4(6(11)12)5(9)13-7/h9H2,1-3H3,(H,11,12) |
InChI Key |
LLWKUHVSVTVUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)N)C(=O)O |
Origin of Product |
United States |
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